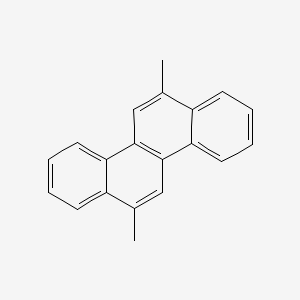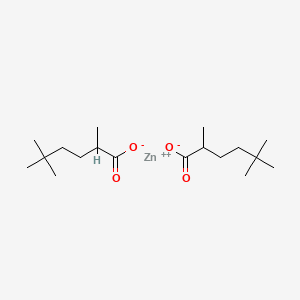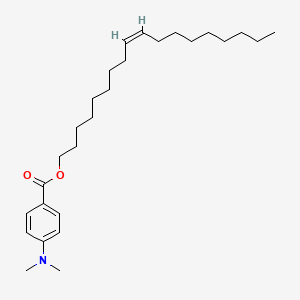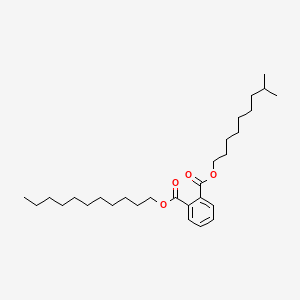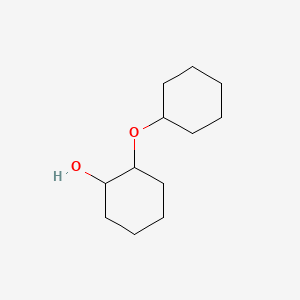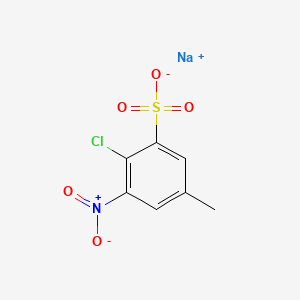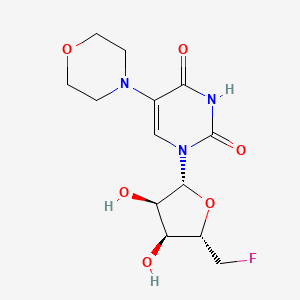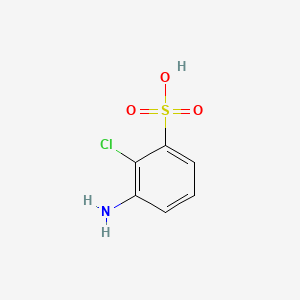
Copper dihydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper dihydroxybenzoate is a coordination compound formed by the interaction of copper ions with dihydroxybenzoic acid. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The dihydroxybenzoic acid ligand provides multiple coordination sites, allowing for the formation of stable complexes with copper ions.
准备方法
Synthetic Routes and Reaction Conditions: Copper dihydroxybenzoate can be synthesized through various methods, including direct reaction and hydrothermal synthesis. One common method involves the reaction of copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with dihydroxybenzoic acid in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the components. The resulting product is then filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. Industrial production often includes steps such as crystallization, filtration, and drying to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: Copper dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The copper ion in the compound can undergo oxidation reactions, leading to the formation of higher oxidation state species.
Reduction: The compound can also participate in reduction reactions, where the copper ion is reduced to a lower oxidation state.
Substitution: Ligand exchange reactions can occur, where the dihydroxybenzoate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by the addition of competing ligands such as ethylenediamine or ammonia.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield copper(III) complexes, while reduction reactions may produce copper(I) species.
科学研究应用
Copper dihydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in antibacterial and antifungal treatments.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases caused by bacterial infections.
Industry: this compound is used in the development of metal-organic frameworks (MOFs) for applications in gas storage, separation, and catalysis
作用机制
The mechanism of action of copper dihydroxybenzoate involves the interaction of copper ions with biological molecules. The copper ions can disrupt cellular processes by generating reactive oxygen species (ROS) through redox cycling. This leads to oxidative stress and damage to cellular components such as proteins, lipids, and DNA. The dihydroxybenzoate ligand may also play a role in stabilizing the copper ion and enhancing its reactivity.
相似化合物的比较
Copper dihydroxybenzoate can be compared with other copper complexes, such as copper acetate and copper sulfate. While all these compounds contain copper ions, the presence of the dihydroxybenzoate ligand imparts unique properties to this compound, such as enhanced stability and specific reactivity in certain chemical reactions. Similar compounds include:
Copper acetate: Known for its use in organic synthesis and as a fungicide.
Copper sulfate: Widely used in agriculture and as an algicide.
属性
CAS 编号 |
52856-54-9 |
|---|---|
分子式 |
C7H5CuO4- |
分子量 |
216.66 g/mol |
InChI |
InChI=1S/C7H6O4.Cu/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3,8-9H,(H,10,11);/p-1 |
InChI 键 |
YBGDZLOQBFOMHE-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C(C(=C1)O)[O-])C(=O)O.[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




